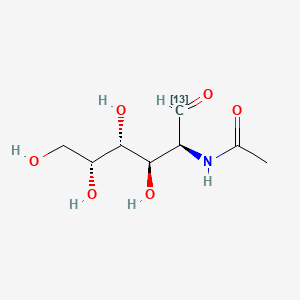

N-acetyl-D-talosamine-13C

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C8H15NO6 |

|---|---|

Molecular Weight |

222.20 g/mol |

IUPAC Name |

N-[(2S,3R,4R,5R)-3,4,5,6-tetrahydroxy-1-oxo(113C)hexan-2-yl]acetamide |

InChI |

InChI=1S/C8H15NO6/c1-4(12)9-5(2-10)7(14)8(15)6(13)3-11/h2,5-8,11,13-15H,3H2,1H3,(H,9,12)/t5-,6-,7-,8+/m1/s1/i2+1 |

InChI Key |

MBLBDJOUHNCFQT-IUHGHJNCSA-N |

Isomeric SMILES |

CC(=O)N[C@H]([13CH]=O)[C@H]([C@H]([C@@H](CO)O)O)O |

Canonical SMILES |

CC(=O)NC(C=O)C(C(C(CO)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

Navigating the Unknown: A Technical Guide to Elucidating the Metabolic Fate of N-acetyl-D-talosamine-13C

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-acetyl-D-talosamine (TalNAc) is an amino sugar of significant interest in glycobiology and therapeutic development. As an epimer of both N-acetyl-D-glucosamine (GlcNAc) and N-acetyl-D-mannosamine (ManNAc), it stands at a metabolic crossroads with the potential to influence critical cellular pathways, most notably the biosynthesis of sialic acids. Despite its structural relationship to these well-studied metabolites, the precise metabolic fate of N-acetyl-D-talosamine remains uncharacterized. The use of isotopically labeled analogs, such as N-acetyl-D-talosamine-13C (¹³C-TalNAc), provides a powerful tool to trace its journey through cellular metabolism. This technical guide outlines a hypothetical metabolic pathway for TalNAc and provides a comprehensive suite of experimental protocols for researchers to investigate and quantify its metabolic conversion, thereby bridging a critical knowledge gap in glycobiology.

Introduction: The Metabolic Potential of N-acetyl-D-talosamine

N-acetyl-D-talosamine is a C4 epimer of N-acetyl-D-glucosamine and a C2 epimer of N-acetyl-D-galactosamine. Its structural similarity to key intermediates in the hexosamine and sialic acid biosynthesis pathways suggests that it could be metabolized by cells. Understanding how TalNAc is processed is crucial for evaluating its potential as a therapeutic agent or a modulator of cellular glycosylation. This guide proposes a plausible metabolic route for TalNAc, leveraging the known enzymatic machinery for related amino sugars, and details the methodologies to trace the fate of a ¹³C-labeled version of this molecule.

A Hypothetical Metabolic Pathway for N-acetyl-D-talosamine

In the absence of direct experimental evidence, we propose a hypothetical metabolic pathway for N-acetyl-D-talosamine centered on its potential conversion into intermediates of the sialic acid biosynthesis pathway. This proposed pathway involves two primary enzymatic steps: phosphorylation and epimerization.

The central hypothesis is that N-acetyl-D-talosamine can enter cellular metabolism via one of two primary routes:

-

Route A: Direct Phosphorylation followed by Epimerization. TalNAc is first phosphorylated by a kinase, such as N-acetyl-D-glucosamine kinase, which is known to have some substrate promiscuity. The resulting N-acetyl-D-talosamine-6-phosphate is then a substrate for an epimerase that could convert it to N-acetyl-D-mannosamine-6-phosphate or N-acetyl-D-glucosamine-6-phosphate.

-

Route B: Epimerization followed by Phosphorylation. Alternatively, TalNAc could first be acted upon by an epimerase, such as N-acylglucosamine 2-epimerase, to yield N-acetyl-D-mannosamine or N-acetyl-D-glucosamine, which are then phosphorylated to enter the established metabolic cascade.

Once converted to N-acetyl-D-mannosamine-6-phosphate, the ¹³C label would be incorporated into sialic acid and subsequently into sialylated glycoproteins and glycolipids.

Hypothetical metabolic pathways for N-acetyl-D-talosamine-¹³C.

Experimental Protocols

To investigate the metabolic fate of this compound, a series of experiments employing stable isotope tracing in cell culture, followed by mass spectrometry and NMR spectroscopy, are required.

Cell Culture and ¹³C-Labeling

Objective: To label cultured cells with this compound for metabolic analysis.

Materials:

-

Cell line of interest (e.g., HEK293, CHO, or a cancer cell line)

-

Complete cell culture medium (e.g., DMEM, RPMI-1640)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Phosphate-Buffered Saline (PBS)

-

This compound (custom synthesis may be required)

-

6-well or 10-cm cell culture plates

Procedure:

-

Cell Seeding: Seed cells at a density that allows them to reach 70-80% confluency at the time of labeling.

-

Acclimatization: Allow cells to attach and grow for at least 24 hours in complete medium.

-

Labeling Medium Preparation: Prepare the labeling medium by supplementing the base medium (glucose-free if investigating hexosamine metabolism directly, otherwise standard medium) with a defined concentration of this compound. A starting concentration range of 1-10 mM is recommended, but should be optimized.

-

Labeling: Aspirate the standard medium, wash the cells once with sterile PBS, and add the pre-warmed ¹³C-TalNAc labeling medium.

-

Incubation: Incubate the cells for a time course (e.g., 0, 1, 4, 12, 24 hours) to monitor the dynamic incorporation of the ¹³C label into downstream metabolites.

Workflow for cell culture and ¹³C-labeling.

Metabolite Extraction

Objective: To quench metabolic activity and extract intracellular metabolites for analysis.

Materials:

-

Labeled cells from Protocol 3.1

-

Ice-cold PBS

-

Pre-chilled 80% methanol (B129727) (-80°C)

-

Cell scraper

-

Microcentrifuge tubes

Procedure:

-

Quenching: Place the cell culture plates on dry ice to rapidly halt metabolic processes.

-

Washing: Aspirate the labeling medium and quickly wash the cells with ice-cold PBS.

-

Extraction: Add 1 mL of pre-chilled 80% methanol to each well. Incubate on dry ice for 15 minutes.

-

Collection: Scrape the cells and transfer the cell lysate to a pre-chilled microcentrifuge tube.

-

Centrifugation: Centrifuge at maximum speed for 10 minutes at 4°C to pellet cell debris.

-

Supernatant Collection: Transfer the supernatant containing the metabolites to a new tube.

-

Drying: Dry the metabolite extracts using a vacuum concentrator (e.g., SpeedVac). Store at -80°C until analysis.

Mass Spectrometry Analysis of ¹³C-Labeled Metabolites

Objective: To identify and quantify ¹³C-labeled metabolites derived from this compound.

Instrumentation:

-

Gas Chromatograph-Mass Spectrometer (GC-MS) or Liquid Chromatograph-Mass Spectrometer (LC-MS)

Procedure (General Outline):

-

Derivatization (for GC-MS): Resuspend the dried extracts in a derivatization agent (e.g., methoxyamine hydrochloride in pyridine (B92270) followed by N-methyl-N-(trimethylsilyl)trifluoroacetamide) to make the metabolites volatile.

-

Sample Injection: Inject the derivatized sample (GC-MS) or the reconstituted extract in an appropriate solvent (LC-MS) into the instrument.

-

Separation: Separate the metabolites based on their physicochemical properties using the appropriate chromatography column.

-

Mass Analysis: As metabolites elute from the column, they are ionized and their mass-to-charge ratio (m/z) is measured. The incorporation of ¹³C will result in a predictable mass shift in the detected ions.

-

Data Analysis: Analyze the mass spectra to identify metabolites that show an increase in mass corresponding to the incorporation of ¹³C atoms. Quantify the isotopic enrichment by comparing the peak areas of the labeled (M+n) and unlabeled (M) isotopologues.

NMR Spectroscopy Analysis of ¹³C-Labeled Metabolites

Objective: To structurally identify and quantify ¹³C-labeled metabolites.

Instrumentation:

-

High-resolution NMR spectrometer equipped with a ¹³C-sensitive probe.

Procedure (General Outline):

-

Sample Preparation: Reconstitute the dried metabolite extracts in a suitable deuterated solvent (e.g., D₂O) containing an internal standard.

-

NMR Data Acquisition:

-

Acquire a 1D ¹H NMR spectrum to get an overview of the metabolite pool.

-

Acquire a 1D ¹³C NMR spectrum to directly detect ¹³C-labeled metabolites.

-

For detailed structural information and unambiguous identification, acquire 2D heteronuclear correlation spectra, such as ¹H-¹³C HSQC.

-

-

Data Analysis: Process the NMR spectra to identify signals from ¹³C-labeled metabolites. The chemical shifts and coupling patterns will provide structural information. Quantify the concentration of labeled metabolites by integrating the corresponding NMR signals relative to the internal standard.

Hypothetical Quantitative Data Presentation

The following tables present hypothetical data that could be obtained from the proposed experiments, illustrating the successful tracing of this compound through the proposed metabolic pathway.

Table 1: Hypothetical Isotopic Enrichment in Key Metabolites Over Time (LC-MS Analysis)

| Metabolite | Time (hours) | % ¹³C Enrichment (M+n) |

| N-acetyl-D-talosamine-¹³C | 1 | 99% |

| 4 | 99% | |

| 12 | 99% | |

| 24 | 99% | |

| N-acetyl-D-mannosamine-¹³C | 1 | 5% |

| 4 | 20% | |

| 12 | 45% | |

| 24 | 60% | |

| N-acetylneuraminic acid (Sialic Acid)-¹³C | 1 | <1% |

| 4 | 8% | |

| 12 | 25% | |

| 24 | 40% |

Table 2: Hypothetical Relative Concentrations of Key Metabolites (NMR Analysis)

| Metabolite | Time (hours) | Relative Concentration (normalized to internal standard) |

| N-acetyl-D-talosamine-¹³C | 0 | 1.00 |

| 24 | 0.35 | |

| N-acetyl-D-mannosamine-¹³C | 0 | 0.00 |

| 24 | 0.40 | |

| Sialic Acid-¹³C | 0 | 0.00 |

| 24 | 0.25 |

Conclusion

While the metabolic fate of N-acetyl-D-talosamine is currently undefined, its structural similarity to key players in cellular glycosylation pathways provides a strong foundation for a hypothetically proposed metabolic route. This technical guide offers a scientifically plausible framework and detailed experimental protocols for researchers to systematically investigate the metabolism of this compound. The successful elucidation of this pathway will not only enhance our fundamental understanding of amino sugar metabolism but also inform the rational design and development of novel therapeutics based on this intriguing molecule. The methodologies outlined herein provide a clear roadmap for researchers to embark on this important scientific endeavor.

An In-depth Technical Guide to N-acetyl-D-talosamine: From Discovery to Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-acetyl-D-talosamine, an amino sugar of significant interest, holds a unique position in the landscape of glycobiology and microbiology. While not as commonly encountered as its isomers, its uronic acid derivative, N-acetyl-L-talosaminuronic acid, is a cornerstone of the cell wall of a unique domain of life—the Archaea. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological significance of N-acetyl-D-talosamine, with a particular focus on its role in the structure of pseudomurein and its potential implications for drug development. This document details the historical context of its discovery, provides insights into its chemical and enzymatic synthesis, and explores its biological functions, offering a valuable resource for researchers in the fields of carbohydrate chemistry, microbiology, and therapeutic development.

Discovery and Historical Context

The story of N-acetyl-D-talosamine is intrinsically linked to the exploration of the archaeal cell wall. In the late 1970s and early 1980s, the pioneering work of Otto Kandler and Helmut König revolutionized our understanding of microbial diversity by characterizing the unique cell wall polymer of methanogenic archaea. This structure, which they termed "pseudomurein," bore a superficial resemblance to the peptidoglycan (murein) of bacteria but possessed a distinct chemical composition.

A key discovery in their analysis of pseudomurein from Methanobacterium thermoautotrophicum was the identification of a novel monosaccharide component: N-acetyl-L-talosaminuronic acid. This discovery was a landmark in microbiology, highlighting a fundamental difference between the cell envelopes of Bacteria and Archaea. While the initial focus was on the uronic acid derivative, this discovery laid the groundwork for the later synthesis and study of the parent amino sugar, N-acetyl-D-talosamine.

Physicochemical Properties

N-acetyl-D-talosamine is a white crystalline powder with the following properties[1]:

| Property | Value |

| Molecular Formula | C₈H₁₅NO₆ |

| Molecular Weight | 221.21 g/mol [2] |

| Melting Point | ~128-132 °C[1] |

| Solubility | Soluble in water, methanol, and ethanol[1] |

| Optical Activity | [α]/D -10.0±4.0°, 24 hr, c = 0.1 in H₂O |

Synthesis of N-acetyl-D-talosamine

The synthesis of N-acetyl-D-talosamine can be achieved through both chemical and enzymatic methods.

Chemical Synthesis

Detailed, specific protocols for the chemical synthesis of N-acetyl-D-talosamine are not extensively documented in readily available literature. However, general approaches to the synthesis of amino sugars can be applied. One common strategy involves the epimerization of a more readily available amino sugar, such as N-acetyl-D-galactosamine, at the C-2 position. This can often be achieved under basic conditions, although such reactions can lead to a mixture of epimers requiring careful chromatographic separation.

Another potential route starts from the parent sugar, D-talose. This would involve the introduction of an amino group at the C-2 position, followed by acetylation. The introduction of the amino group can be a multi-step process involving the formation of an oxime or a similar intermediate, followed by reduction.

Enzymatic Synthesis

Enzymatic synthesis offers a more specific and potentially higher-yielding route to N-acetyl-D-talosamine. The primary method described involves the enzymatic reaction of N-acetyl-D-glucosamine and D-arabinose[1]. While the specific enzymes and detailed reaction conditions are not widely published, this approach leverages the stereo- and regioselectivity of enzymes to construct the desired molecule.

Caption: Enzymatic synthesis of N-acetyl-D-talosamine from its precursors.

Biological Significance: A Key Component of the Archaeal Cell Wall

The primary biological significance of N-acetyl-D-talosamine lies in its uronic acid derivative, N-acetyl-L-talosaminuronic acid, which is an essential building block of pseudomurein. Pseudomurein is the rigid, shape-determining component of the cell wall in methanogenic archaea, analogous to peptidoglycan in bacteria.

The backbone of pseudomurein is composed of alternating β-(1,3)-linked N-acetyl-D-glucosamine and N-acetyl-L-talosaminuronic acid residues. This differs from the β-(1,4)-linkages found in bacterial peptidoglycan. Short peptides are attached to the carboxyl group of N-acetyl-L-talosaminuronic acid, which then cross-link adjacent glycan strands, providing structural integrity to the cell wall.

Caption: Schematic of the pseudomurein structure in archaeal cell walls.

The unique structure of pseudomurein, particularly the presence of N-acetyl-L-talosaminuronic acid and the β-(1,3)-glycosidic bonds, renders archaea resistant to lysozyme, an enzyme that degrades bacterial peptidoglycan and is a key component of the innate immune system of many animals.

Significance in Drug Development

The distinct composition of the archaeal cell wall, particularly the pseudomurein and its unique component N-acetyl-L-talosaminuronic acid, presents a promising target for the development of novel antimicrobial agents. Since pseudomurein is absent in eukaryotes and bacteria, inhibitors of its biosynthesis would be expected to be highly specific to archaea.

This is particularly relevant in the context of the human gut microbiome, where methanogenic archaea are present and have been implicated in various conditions, including obesity and inflammatory bowel disease. The development of drugs that specifically target the biosynthesis of N-acetyl-L-talosaminuronic acid or its incorporation into the pseudomurein backbone could provide a means to modulate the archaeal population in the gut without affecting the beneficial bacterial flora.

Caption: Rationale for targeting pseudomurein biosynthesis in drug development.

While N-acetyl-D-talosamine itself is not the direct target, its role as a precursor to a critical and unique component of the archaeal cell wall makes the study of its synthesis and incorporation pathways a vital area of research for the development of novel therapeutics.

Future Perspectives

The study of N-acetyl-D-talosamine and its derivatives is still a developing field. Future research will likely focus on several key areas:

-

Elucidation of Biosynthetic Pathways: A complete understanding of the enzymatic machinery responsible for the synthesis of N-acetyl-L-talosaminuronic acid in archaea is crucial for the rational design of inhibitors.

-

Development of Synthetic Methodologies: Efficient and scalable synthetic routes to N-acetyl-D-talosamine and its derivatives are needed to provide sufficient material for biological studies and drug screening.

-

Exploration of Other Biological Roles: While its role in pseudomurein is well-established, it is possible that N-acetyl-D-talosamine or its derivatives have other, as-yet-undiscovered biological functions.

-

High-Throughput Screening for Inhibitors: The development of assays to screen for inhibitors of pseudomurein biosynthesis will be a critical step in translating this basic research into tangible therapeutic leads.

References

The Enigmatic Role of Talosamine Epimerase in Cellular Function: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The precise mechanisms governing the biosynthesis of all cellular components are fundamental to understanding cell biology and developing targeted therapeutics. While the functions of many enzymes are well-characterized, some remain enigmatic. This technical guide delves into the function of "talosamine epimerase," an enzyme whose explicit identity is not yet firmly established in scientific literature. However, the presence of N-acetyl-L-talosaminuronic acid, a C4 epimer of N-acetyl-D-mannosaminuronic acid, in the pseudopeptidoglycan of certain archaea strongly suggests the existence of an epimerase capable of producing talosamine derivatives.[1][2][3][4] This guide will explore the likely candidates for this enzymatic function, focusing on the well-characterized UDP-N-acetylglucosamine 2-epimerase and N-acylglucosamine 2-epimerase, and their potential role in a putative talosamine biosynthetic pathway. We will examine their established functions, catalytic mechanisms, and the experimental protocols used for their study, providing a comprehensive resource for researchers in this field.

Core Concepts: Epimerases in Carbohydrate Metabolism

Epimerases are isomerase enzymes that catalyze the inversion of stereochemistry at a single asymmetric carbon atom in a substrate molecule.[5] In carbohydrate metabolism, they play crucial roles in converting one sugar epimer to another, thereby providing the necessary building blocks for various cellular structures and signaling molecules. The most relevant epimerases to the potential synthesis of talosamine derivatives are those acting on N-acetylated hexosamines.

UDP-N-acetylglucosamine 2-epimerase (EC 5.1.3.14)

This enzyme, also known as UDP-GlcNAc 2-epimerase, catalyzes the reversible conversion of UDP-N-acetylglucosamine (UDP-GlcNAc) to UDP-N-acetylmannosamine (UDP-ManNAc).[6][7][8]

-

Function: In mammals, the hydrolyzing form of this enzyme is the bifunctional UDP-GlcNAc 2-epimerase/N-acetylmannosamine kinase (GNE), which catalyzes the first two committed steps in sialic acid biosynthesis.[9][10][11][12] Sialic acids are crucial components of glycoproteins and glycolipids involved in cell-cell recognition, adhesion, and signaling.[13] In bacteria, a non-hydrolyzing version of this enzyme provides UDP-ManNAc for the synthesis of various cell surface polysaccharides, including capsular polysaccharides that can act as virulence factors.[6][14] In some archaea, this enzyme is involved in the biosynthesis of UDP-N-acetylmannosaminuronate, a precursor for cell wall components.[15]

-

Mechanism: The catalytic mechanism is proposed to involve an anti-elimination of UDP to form a 2-acetamidoglucal (B1262020) intermediate, followed by a syn-addition of UDP to form the epimerized product.[6] Some bacterial and mammalian epimerases hydrolyze the UDP moiety after epimerization, releasing N-acetylmannosamine (ManNAc).[3][16][17]

-

Structure: The enzyme typically exists as a dimer or higher-order oligomer.[1][18] Each monomer consists of two domains with a deep cleft at the interface that forms the active site.[18][19]

N-acylglucosamine 2-epimerase (EC 5.1.3.8)

Also known as N-acetylglucosamine 2-epimerase (AGE), this enzyme catalyzes the reversible epimerization of N-acyl-D-glucosamine to N-acyl-D-mannosamine.[20][21]

-

Function: This enzyme provides an alternative pathway for the synthesis of ManNAc, a precursor for sialic acid biosynthesis.[20] Its activity is particularly important in tissues where the GNE pathway is less active.

-

Mechanism: The proposed mechanism involves a deprotonation/reprotonation at the C-2 position, facilitated by key amino acid residues in the active site.[9][11][22]

-

Structure: Similar to UDP-GlcNAc 2-epimerase, AGEs also form dimers. The monomer folds into a barrel-like structure composed of α-helices.[20]

Quantitative Data on Relevant Epimerases

The following tables summarize key quantitative data for UDP-N-acetylglucosamine 2-epimerase and N-acylglucosamine 2-epimerase from various sources. This information is crucial for designing experiments and for potential drug development targeting these enzymes.

| Enzyme | Organism | Substrate | KM (mM) | kcat (s-1) | Optimal pH | Optimal Temp (°C) | Reference |

| UDP-GlcNAc 2-epimerase | Escherichia coli | UDP-GlcNAc | 0.73 ± 0.09 | 4.8 ± 0.2 | 8.8 | - | [23] |

| UDP-GlcNAc 2-epimerase | Paenibacillus alvei | UDP-GlcNAc | 3.91 | 33.44 | 8.0 | 30 | [24] |

| UDP-GlcNAc 2-epimerase | Paenibacillus alvei | UDP-ManNAc | 2.41 | 6.02 | 8.0 | 30 | [24] |

| N-acylglucosamine 2-epimerase | Anabaena variabilis | GlcNAc | - | 117 ± 2 | 7.5 | 37 | [25] |

| N-acylglucosamine 2-epimerase | Human (recombinant) | N-acyl-D-glucosamine | 21.3 | - | - | - | [26] |

| N-acylglucosamine 2-epimerase | Human (recombinant) | N-acyl-D-mannosamine | 12.8 | - | - | - | [26] |

Table 1: Kinetic Parameters of UDP-GlcNAc 2-epimerase and N-acylglucosamine 2-epimerase.

| Enzyme | Organism | Inhibitor | IC50 | Type of Inhibition | Reference |

| N-acylglucosamine 2-epimerase | Human (recombinant) | N-ethylmaleimide | - | - | [26] |

| N-acylglucosamine 2-epimerase | Human (recombinant) | 5,5'-dithiobis-2-nitrobenzoate | - | - | [26] |

| N-acylglucosamine 2-epimerase | Human (recombinant) | iodoacetic acid | - | - | [26] |

Table 2: Inhibitors of N-acylglucosamine 2-epimerase.

Signaling Pathways and Cellular Roles

While a direct signaling role for a "talosamine epimerase" is yet to be discovered, the functions of UDP-GlcNAc 2-epimerase and N-acylglucosamine 2-epimerase are intricately linked to cellular signaling through the production of essential precursors for glycoconjugates.

Sialic Acid Biosynthesis and Cell Signaling

The production of ManNAc by these epimerases is the rate-limiting step in sialic acid biosynthesis in many organisms.[9][13] Sialic acids are terminal sugars on many cell surface glycoproteins and glycolipids, and they play critical roles in:

-

Cell-Cell Recognition and Adhesion: Sialylated glycans are ligands for selectins and siglecs, mediating cell-cell interactions in the immune system and other tissues.

-

Modulation of Receptor Activity: The sialylation state of receptors can influence their conformation and signaling activity.

-

Pathogen Binding: Many viruses and bacteria use sialic acids as receptors for entry into host cells.

Diagram 1: Role of UDP-GlcNAc 2-epimerase in the sialic acid biosynthesis pathway and its impact on cell signaling.

Bacterial and Archaeal Cell Wall Biosynthesis

In prokaryotes, epimerases provide the precursors for the synthesis of complex cell wall polysaccharides.

-

Bacterial Capsules: UDP-ManNAc is a key component of the capsular polysaccharides of many pathogenic bacteria, which protect them from the host immune system.[6][18]

-

Archaeal Pseudopeptidoglycan: The presence of N-acetyl-L-talosaminuronic acid in the pseudopeptidoglycan of some archaea suggests a biosynthetic pathway involving an epimerase that acts on a UDP-activated sugar, likely UDP-GlcNAc or UDP-ManNAc, to produce a talosamine derivative.[1][2][3][4] The unique structure of pseudopeptidoglycan, with its β-1,3-glycosidic bonds, confers resistance to lysozyme.[1][4]

Diagram 2: Hypothesized pathway for the biosynthesis of N-acetyltalosaminuronic acid in archaea, involving a putative epimerase.

Experimental Protocols

Studying epimerases requires a combination of molecular biology, biochemistry, and analytical techniques. Below are detailed methodologies for key experiments.

Cloning, Expression, and Purification of a Recombinant Epimerase

This workflow outlines the general steps for producing a recombinant epimerase for in vitro studies.

Diagram 3: General workflow for cloning, expression, and purification of a recombinant epimerase.

Detailed Methodology:

-

Gene Isolation and Cloning: The gene encoding the putative epimerase is amplified from the genomic DNA of the source organism using polymerase chain reaction (PCR). The amplified gene is then ligated into a suitable expression vector, often containing a tag (e.g., His-tag) for purification. The recombinant plasmid is then transformed into a suitable E. coli expression strain.[24][26][27][28][29]

-

Protein Expression and Harvest: The transformed E. coli are grown in a suitable medium to a desired cell density. Protein expression is then induced, typically with isopropyl β-D-1-thiogalactopyranoside (IPTG). After a period of incubation, the cells are harvested by centrifugation.[24]

-

Purification: The harvested cells are resuspended in a lysis buffer and disrupted by sonication or other methods. The cell debris is removed by centrifugation, and the supernatant containing the soluble recombinant protein is loaded onto an affinity chromatography column (e.g., Ni-NTA agarose (B213101) for His-tagged proteins). The purified protein is eluted and its purity is assessed by SDS-PAGE.[24]

Enzyme Activity Assays

The activity of epimerases can be measured using various methods.

1. Spectrophotometric Coupled Enzyme Assay:

This is a continuous assay that couples the epimerase reaction to a dehydrogenase reaction that produces NADH, which can be monitored by the increase in absorbance at 340 nm.

Protocol for UDP-GlcNAc 2-epimerase:

-

Reaction Mixture: Prepare a reaction mixture containing buffer (e.g., 50 mM Tris-HCl, pH 8.0), MgCl₂, NAD⁺, and a coupling enzyme such as UDP-ManNAc dehydrogenase.

-

Initiation: Add the substrate (UDP-GlcNAc) to the reaction mixture and equilibrate at the desired temperature.

-

Measurement: Initiate the reaction by adding the purified epimerase. Monitor the increase in absorbance at 340 nm over time using a spectrophotometer.

-

Calculation: The rate of the reaction can be calculated from the linear portion of the absorbance curve using the Beer-Lambert law.

2. High-Performance Liquid Chromatography (HPLC) Assay:

HPLC can be used to separate and quantify the substrate and product of the epimerase reaction, allowing for a direct measurement of enzyme activity.

Protocol:

-

Reaction: Set up the enzyme reaction as described above, but without the coupling enzyme and NAD⁺.

-

Quenching: At various time points, stop the reaction by adding a quenching agent (e.g., acid or organic solvent).

-

Analysis: Inject the quenched reaction mixture onto an appropriate HPLC column (e.g., a reverse-phase C18 column with ion-pairing reagent for UDP-sugars).

-

Quantification: The amounts of substrate and product are determined by integrating the peak areas in the chromatogram and comparing them to a standard curve.[5][6][18][14][16]

Site-Directed Mutagenesis

Site-directed mutagenesis is a powerful technique to investigate the role of specific amino acid residues in the catalytic mechanism of an enzyme.

Workflow:

Diagram 4: Workflow for site-directed mutagenesis to study enzyme function.

Detailed Methodology:

-

Primer Design: Design a pair of complementary mutagenic primers containing the desired nucleotide change.[25][30][31][32]

-

PCR Amplification: Use the mutagenic primers to amplify the entire plasmid containing the gene of interest in a PCR reaction.[15][25][30][31][32]

-

Template Digestion: Digest the PCR product with the restriction enzyme DpnI, which specifically cleaves the methylated parental DNA template, leaving the newly synthesized, unmethylated mutant plasmid intact.[25][30]

-

Transformation and Sequencing: Transform the DpnI-treated plasmid into competent E. coli. Isolate the plasmid DNA from the resulting colonies and sequence the gene to confirm the presence of the desired mutation.[25][30]

-

Characterization of the Mutant Enzyme: Express and purify the mutant protein and characterize its kinetic parameters using the enzyme assays described above to determine the effect of the mutation on enzyme function.

Conclusion and Future Directions

While a specific "talosamine epimerase" remains to be definitively identified and characterized, the existing knowledge of UDP-N-acetylglucosamine 2-epimerase and N-acylglucosamine 2-epimerase provides a strong foundation for future research. The biosynthesis of N-acetyl-L-talosaminuronic acid in archaea presents a fascinating area of investigation, and the enzymes involved are likely to be novel epimerases with unique substrate specificities or additional catalytic activities.

For researchers and drug development professionals, understanding the function and mechanism of these epimerases is of paramount importance. Their roles in the biosynthesis of sialic acids in mammals and cell wall components in prokaryotes make them attractive targets for the development of novel therapeutics for a range of diseases, from viral infections to cancer and bacterial infections. The experimental protocols detailed in this guide provide a roadmap for the characterization of these and other yet-to-be-discovered epimerases, paving the way for a deeper understanding of their cellular functions and their potential as therapeutic targets. Future research should focus on identifying and characterizing the epimerase(s) involved in the archaeal pseudopeptidoglycan biosynthesis, which could reveal novel enzymatic mechanisms and provide new avenues for antimicrobial drug discovery.

References

- 1. N-Acetyltalosaminuronic acid - Wikipedia [en.wikipedia.org]

- 2. Identification and characterization of archaeal pseudomurein biosynthesis genes through pangenomics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Archaea - Essentials of Glycobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Pseudopeptidoglycan - Wikipedia [en.wikipedia.org]

- 5. Expanding the Enzyme Repertoire for Sugar Nucleotide Epimerization: the CDP-Tyvelose 2-Epimerase from Thermodesulfatator atlanticus for Glucose/Mannose Interconversion - PMC [pmc.ncbi.nlm.nih.gov]

- 6. HPLC assay for methylmalonyl-CoA epimerase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 8. UDP-N-acetylglucosamine 2-epimerase - Wikipedia [en.wikipedia.org]

- 9. N-acetylglucosamine 2-Epimerase from Pedobacter heparinus: First Experimental Evidence of a Deprotonation/Reprotonation Mechanism [mdpi.com]

- 10. fems-microbiology.org [fems-microbiology.org]

- 11. UDP-N-acetylglucosamine 2-epimerase (hydrolysing) - Wikipedia [en.wikipedia.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Separation and analysis of 4'-epimeric UDP-sugars by ion-pair reversed-phase HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. documents.thermofisher.com [documents.thermofisher.com]

- 16. Liquid chromatography-tandem mass spectrometry enzyme assay for UDP-galactose 4'-epimerase: use of fragment intensity ratio in differentiation of structural isomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. The enzymes of sialic acid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Archaea - Essentials of Glycobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 20. Frontiers | Sialic Acid-Like Sugars in Archaea: Legionaminic Acid Biosynthesis in the Halophile Halorubrum sp. PV6 [frontiersin.org]

- 21. N-acylglucosamine 2-epimerase - Wikipedia [en.wikipedia.org]

- 22. researchgate.net [researchgate.net]

- 23. Protocol for quantification of UDP-GlcNAc using an enzymatic microplate assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Cloning, expression, purification, crystallization and preliminary X-ray diffraction analysis of N-acetylmannosamine-6-phosphate 2-epimerase from methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 25. static.igem.org [static.igem.org]

- 26. actascientific.com [actascientific.com]

- 27. academic.oup.com [academic.oup.com]

- 28. Cloning & Transformation | Thermo Fisher Scientific - TW [thermofisher.com]

- 29. hyvonen.bioc.cam.ac.uk [hyvonen.bioc.cam.ac.uk]

- 30. research.cbc.osu.edu [research.cbc.osu.edu]

- 31. neb.com [neb.com]

- 32. Site-Directed Mutagenesis [protocols.io]

A Technical Guide to Stable Isotope Labeling with N-acetyl-D-talosamine-¹³C

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of stable isotope labeling using N-acetyl-D-talosamine-¹³C (¹³C-TalNAc). This technique serves as a powerful tool for researchers in glycobiology, drug development, and related fields to trace the metabolic fate of this unnatural sugar analogue and its incorporation into sialic acid-containing glycoconjugates. This guide details the underlying biochemical pathways, provides representative experimental protocols, and outlines methods for data analysis.

Introduction to Stable Isotope Labeling in Glycobiology

Stable isotope labeling is a fundamental technique used to trace the metabolic pathways of molecules in biological systems. By replacing atoms with their heavier, non-radioactive isotopes (e.g., ¹³C for ¹²C), researchers can distinguish labeled molecules from their unlabeled counterparts using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. In glycobiology, this approach is invaluable for understanding the biosynthesis, trafficking, and turnover of glycans, which play critical roles in cell signaling, immune responses, and disease pathogenesis.

Metabolic glycoengineering with unnatural monosaccharide analogs, such as derivatives of N-acetyl-D-mannosamine (ManNAc), allows for the introduction of modified sialic acids into cellular glycans.[1][2] The use of stable isotope-labeled versions of these analogs, like ¹³C-TalNAc, provides a quantitative dimension to these studies, enabling precise measurement of their incorporation and metabolic flux.

The Sialic Acid Biosynthetic Pathway and the Role of N-acetyl-D-talosamine

Sialic acids are a family of nine-carbon sugars typically found at the terminal positions of glycan chains on glycoproteins and glycolipids. The most common sialic acid in humans is N-acetylneuraminic acid (Neu5Ac). The biosynthesis of Neu5Ac is a complex process that begins with UDP-N-acetylglucosamine (UDP-GlcNAc).

N-acetyl-D-talosamine (TalNAc) is a C4 epimer of N-acetyl-D-mannosamine (ManNAc), the natural precursor to sialic acid. The rationale for using TalNAc as a metabolic precursor lies in its potential conversion to ManNAc, thereby entering the sialic acid biosynthetic pathway. This conversion is likely mediated by an epimerase.

The key steps involved are:

-

Cellular Uptake: ¹³C-TalNAc is transported into the cell.

-

Epimerization: An intracellular epimerase, potentially the renin-binding protein (RnBP), also known as GlcNAc 2-epimerase, may convert ¹³C-TalNAc to ¹³C-ManNAc.

-

Phosphorylation: The bifunctional enzyme UDP-GlcNAc 2-epimerase/ManNAc kinase (GNE) phosphorylates ¹³C-ManNAc to form ¹³C-ManNAc-6-phosphate.

-

Condensation: ¹³C-ManNAc-6-phosphate is condensed with phosphoenolpyruvate (B93156) (PEP) to produce ¹³C-N-acetylneuraminic acid-9-phosphate (¹³C-Neu5Ac-9-P).

-

Dephosphorylation: ¹³C-Neu5Ac-9-P is dephosphorylated to yield ¹³C-Neu5Ac.

-

Activation: ¹³C-Neu5Ac is activated to CMP-¹³C-Neu5Ac in the nucleus.

-

Glycosylation: In the Golgi apparatus, sialyltransferases transfer the ¹³C-labeled sialic acid to nascent glycan chains on proteins and lipids.

Experimental Protocols

While a specific, standardized protocol for ¹³C-TalNAc is not widely published, the following representative protocol is adapted from established methods for metabolic labeling with other monosaccharides.[3][4]

Materials

-

N-acetyl-D-talosamine-¹³C (¹³C-TalNAc)

-

Cell culture medium (appropriate for the cell line, e.g., DMEM, RPMI-1640)

-

Fetal Bovine Serum (FBS)

-

Phosphate-Buffered Saline (PBS)

-

Cell lysis buffer (e.g., RIPA buffer)

-

Protease inhibitor cocktail

-

PNGase F

-

Solvents for mass spectrometry (e.g., acetonitrile (B52724), formic acid)

Cell Culture and Labeling

-

Cell Seeding: Plate the cells of interest at an appropriate density in a multi-well plate or flask and allow them to adhere and grow overnight.

-

Labeling Medium Preparation: Prepare the cell culture medium supplemented with a desired concentration of ¹³C-TalNAc. The optimal concentration should be determined empirically, but a starting point of 50-200 µM is often used for similar monosaccharide analogs.

-

Metabolic Labeling: Remove the standard culture medium and wash the cells once with PBS. Add the ¹³C-TalNAc-containing medium to the cells.

-

Incubation: Incubate the cells for a period sufficient to allow for uptake and incorporation of the label. This can range from 24 to 72 hours, depending on the cell type and the turnover rate of the glycoproteins of interest. A time-course experiment is recommended to determine the optimal labeling duration.

Sample Preparation for Mass Spectrometry

-

Cell Harvesting and Lysis: After incubation, wash the cells with ice-cold PBS and harvest them. Lyse the cells using a suitable lysis buffer containing a protease inhibitor cocktail.

-

Protein Quantification: Determine the protein concentration of the cell lysate using a standard method (e.g., BCA assay).

-

Glycan Release: To analyze N-linked glycans, denature the proteins and then release the N-glycans using the enzyme PNGase F.

-

Glycan Purification: Purify the released glycans using a solid-phase extraction (SPE) method, such as graphitized carbon cartridges, to remove salts, detergents, and other contaminants.

-

Sample Preparation for MS: Dry the purified glycans and reconstitute them in a solvent compatible with mass spectrometry, such as 50% acetonitrile with 0.1% formic acid.

Mass Spectrometry Analysis

Analyze the labeled glycans using a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) coupled with liquid chromatography (LC-MS/MS).

-

MS1 Analysis: Acquire full scan mass spectra to identify the isotopic envelopes of the glycans. The incorporation of ¹³C atoms from ¹³C-TalNAc will result in a mass shift in the glycan ions.

-

MS/MS Analysis: Perform tandem mass spectrometry (MS/MS) to fragment the glycan ions and confirm their structures.

Data Presentation and Analysis

The primary goal of the data analysis is to determine the extent of ¹³C-TalNAc incorporation into the sialylated glycans. This is achieved by analyzing the mass isotopologue distribution (MID) of the glycan ions.

Quantitative Data Summary

The following table provides a template for summarizing the quantitative data obtained from a typical ¹³C-TalNAc labeling experiment. Note that the specific values will vary depending on the experimental conditions.

| Glycan Structure | Unlabeled Mass (m/z) | Labeled Mass (m/z) | Mass Shift (Da) | Incorporation Efficiency (%) |

| Disialylated Biantennary | 2243.8 | 2249.8 | +6 | Data not available |

| Trisialylated Triantennary | 2965.1 | 2971.1 | +6 | Data not available |

| ... | ... | ... | ... | ... |

Calculation of Incorporation Efficiency

The incorporation efficiency can be calculated from the relative intensities of the labeled and unlabeled glycan peaks in the mass spectrum.

Efficiency (%) = [Intensity of Labeled Peak / (Intensity of Labeled Peak + Intensity of Unlabeled Peak)] x 100

This calculation should be corrected for the natural abundance of ¹³C.

Conclusion

Stable isotope labeling with N-acetyl-D-talosamine-¹³C is a promising technique for elucidating the metabolic fate of this unnatural sugar and its impact on sialoglycan biosynthesis. By following the principles and representative protocols outlined in this guide, researchers can effectively design and execute experiments to gain valuable insights into the complex world of glycobiology. The quantitative data obtained from such studies will be instrumental in advancing our understanding of the roles of sialic acids in health and disease and may aid in the development of novel therapeutic strategies.

References

- 1. researchgate.net [researchgate.net]

- 2. Sialic acid glycoengineering using N-acetylmannosamine and sialic acid analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 13C-Sialic Acid Labeling of Glycans on Glycoproteins Using ST6Gal-I - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A guide to 13C metabolic flux analysis for the cancer biologist - PMC [pmc.ncbi.nlm.nih.gov]

N-acetyl-D-talosamine-13C CAS number and supplier information

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on N-acetyl-D-talosamine-13C, a stable isotope-labeled derivative of the amino sugar N-acetyl-D-talosamine. This document consolidates available data on its chemical properties, supplier information, and potential applications, with a focus on its use in research and development.

Compound Information

This compound is a valuable tool in metabolic research, serving as a tracer to elucidate biochemical pathways and as an internal standard for quantitative analysis by mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.[1]

Chemical and Physical Properties

| Property | Value | Source |

| CAS Number | 875654-29-8 | [2] |

| Molecular Formula | C₇¹³CH₁₅NO₆ | ChemBK |

| Molecular Weight | Approximately 222.2 g/mol | United States Biological |

| Appearance | White crystalline powder (unlabeled) | [3] |

| Melting Point | ~128-132 °C (unlabeled) | [3] |

| Solubility | Soluble in water, methanol, and ethanol (B145695) (unlabeled) | [3] |

Supplier Information

Several suppliers offer this compound for research purposes. It is recommended to contact the suppliers directly for the most current information on availability, purity, and pricing.

| Supplier | Product Name | Catalog Number |

| MedchemExpress | This compound | HY-146986S |

| United States Biological | N-Acetyl-D-[1-13C]talosamine | 165291 |

| Pharmaffiliates | N-Acetyl-D-[1-13C]talosamine | PA STI 003590 |

Synthesis and Experimental Protocols

Detailed experimental protocols for the synthesis of this compound are not explicitly published. However, the synthesis would likely follow established methods for preparing unlabeled N-acetyl-D-talosamine, utilizing a 13C-labeled precursor. The primary route for synthesizing N-acetyl-D-talosamine is through the epimerization of the more common and readily available N-acetyl-D-glucosamine.[4][5]

General Enzymatic Synthesis Pathway

The enzymatic synthesis of N-acetyl-D-talosamine can be achieved from N-acetyl-D-glucosamine.[3] This process can be adapted for the 13C-labeled compound by starting with the appropriately labeled N-acetyl-D-glucosamine.

References

Methodological & Application

Application Notes and Protocols for N-acetyl-D-talosamine-13C Metabolic Labeling in Mammalian Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic labeling with stable isotopes is a powerful technique for tracing the flux of metabolites through biochemical pathways. N-acetyl-D-talosamine (TalNAc) is an epimer of N-acetyl-D-mannosamine (ManNAc), a key precursor in the biosynthesis of sialic acids. When mammalian cells are supplied with ¹³C-labeled N-acetyl-D-talosamine (TalNAc-¹³C), it is metabolized and incorporated into sialic acids, which are terminal monosaccharides on many cell surface and secreted glycoproteins. This allows for the quantitative analysis of sialic acid biosynthesis and turnover using mass spectrometry. These application notes provide a detailed protocol for the metabolic labeling of mammalian cells with N-acetyl-D-talosamine-¹³C and the subsequent analysis of labeled sialic acids.

Data Presentation

While specific quantitative data for the incorporation of N-acetyl-D-talosamine-¹³C is not extensively available in the public domain, data from analogous N-acetyl-D-mannosamine (ManNAc) derivatives with bioorthogonal tags provide a strong indication of the expected labeling efficiency in various mammalian cell lines. The following table summarizes the percentage of sialic acid modification after metabolic labeling with 50 µM of peracetylated N-(4-pentynoyl)mannosamine (Ac₄ManNAl) or peracetylated N-azidoacetylmannosamine (Ac₄ManNAz) for 72 hours.[1] It is anticipated that labeling with TalNAc-¹³C would yield comparable, cell-line-dependent incorporation efficiencies.

| Cell Line | Description | % Sialic Acid Modification (Ac₄ManNAl) | % Sialic Acid Modification (Ac₄ManNAz) |

| Jurkat | Human T lymphoma | 35% | 15% |

| HL-60 | Human promyelocytic leukemia | 36% | 12% |

| HeLa | Human cervical carcinoma | 37% | 20% |

| CHO | Chinese hamster ovary | 45% | 25% |

| LNCaP | Human prostate carcinoma | 78% | 51% |

| PC-3 | Human prostate carcinoma | 55% | 35% |

Experimental Protocols

Protocol 1: Metabolic Labeling of Mammalian Cells with N-acetyl-D-talosamine-¹³C

This protocol describes the general procedure for labeling cell surface glycans with ¹³C through the metabolic incorporation of N-acetyl-D-talosamine-¹³C. To enhance cell permeability, it is recommended to use a peracetylated form of the labeled sugar (e.g., Ac₄TalNAc-¹³C).

Materials:

-

Peracetylated N-acetyl-D-talosamine-¹³C (Ac₄TalNAc-¹³C)

-

Mammalian cell line of interest (e.g., HeLa, CHO, Jurkat)

-

Appropriate cell culture medium and serum

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Cell scraper or trypsin

Procedure:

-

Prepare a stock solution of Ac₄TalNAc-¹³C: Dissolve the Ac₄TalNAc-¹³C in sterile DMSO to a stock concentration of 10-50 mM. Aliquot and store at -20°C.

-

Cell Culture: Culture the desired mammalian cell line to approximately 50-60% confluency in their standard growth medium.

-

Metabolic Labeling: Add the Ac₄TalNAc-¹³C stock solution to the cell culture medium to a final concentration of 10-100 µM. A typical starting concentration is 50 µM.[1] A vehicle control (DMSO) should be run in parallel.

-

Incubation: Incubate the cells for 1 to 3 days at 37°C in a humidified incubator with 5% CO₂.[2] The optimal incubation time may vary depending on the cell line and the desired level of incorporation.

-

Cell Harvesting:

-

Adherent cells: Aspirate the medium, wash the cells twice with ice-cold PBS, and then detach the cells using a cell scraper in PBS or by trypsinization. Centrifuge the cell suspension to pellet the cells.

-

Suspension cells: Transfer the cell culture to a centrifuge tube and pellet the cells by centrifugation.

-

-

Washing: Wash the cell pellet twice with ice-cold PBS to remove any unincorporated labeled precursor.

-

Storage: The cell pellet can be stored at -80°C until ready for sialic acid analysis.

Protocol 2: Analysis of ¹³C-Labeled Sialic Acids by LC-MS/MS

This protocol details the release of sialic acids from glycoproteins and their subsequent quantification by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials:

-

Labeled cell pellet from Protocol 1

-

Lysis buffer (e.g., RIPA buffer)

-

2 M Acetic Acid

-

1,2-diamino-4,5-methylenedioxybenzene dihydrochloride (B599025) (DMB) solution

-

Methanol

-

Formic Acid

-

Ultrapure water

-

N-acetylneuraminic acid (Neu5Ac) standard

-

N-acetylneuraminic acid-¹³C₃ (Neu5Ac-¹³C₃) internal standard[3]

Procedure:

-

Cell Lysis: Resuspend the cell pellet in a suitable lysis buffer, incubate on ice, and sonicate or pass through a fine-gauge needle to ensure complete lysis. Determine the protein concentration of the lysate (e.g., by BCA assay).

-

Release of Sialic Acids: Transfer a known amount of protein lysate (e.g., 50 µg) to a new microcentrifuge tube. Add an equal volume of 2 M acetic acid and incubate at 80°C for 2 hours to hydrolyze the glycosidic linkages and release the sialic acids.

-

Derivatization (Optional but Recommended for Fluorescence Detection): To enhance detection, sialic acids can be fluorescently labeled with DMB. After hydrolysis, neutralize the sample and follow a standard DMB labeling protocol.

-

Sample Preparation for LC-MS/MS:

-

Centrifuge the hydrolyzed sample to pellet any precipitate.

-

Transfer the supernatant to a new tube and dry it using a vacuum concentrator.

-

Reconstitute the dried sample in a suitable volume of the initial LC mobile phase (e.g., 97% acetonitrile with 0.1% formic acid).

-

Spike the sample with a known concentration of Neu5Ac-¹³C₃ as an internal standard for quantification.[2]

-

-

LC-MS/MS Analysis:

-

Chromatography: Use a hydrophilic interaction liquid chromatography (HILIC) column for the separation of the polar sialic acids.[4] A typical gradient would involve mobile phase A (water with 0.1% formic acid) and mobile phase B (acetonitrile with 0.1% formic acid).

-

Mass Spectrometry: Perform the analysis on a tandem mass spectrometer operating in negative ion mode with multiple reaction monitoring (MRM).[2]

-

MRM Transitions:

-

Unlabeled Neu5Ac: m/z 308.1 → 87.0[2]

-

¹³C-labeled Neu5Ac (assuming 9 carbons from a fully labeled precursor): The expected mass will be shifted. For a fully ¹³C-labeled N-acetyl-D-talosamine precursor, the resulting sialic acid would have a mass increase. For commercially available standards like ¹³C₃-Neu5Ac, the transition is m/z 311.1 → 90.0.[2] The specific m/z for the TalNAc-¹³C derived sialic acid will depend on the number of ¹³C atoms in the precursor.

-

-

-

Data Analysis: Quantify the amount of unlabeled and ¹³C-labeled Neu5Ac by comparing the peak areas of the respective MRM transitions to the internal standard. The percentage of incorporation can be calculated as: (Area of ¹³C-Neu5Ac) / (Area of ¹³C-Neu5Ac + Area of ¹²C-Neu5Ac) * 100.

Mandatory Visualization

Sialic Acid Biosynthesis Pathway

The following diagram illustrates the metabolic pathway for the biosynthesis of sialic acid (Neu5Ac) from UDP-GlcNAc. Exogenously supplied N-acetyl-D-talosamine-¹³C would enter this pathway, likely after conversion to its 6-phosphate derivative, and proceed to form ¹³C-labeled CMP-Neu5Ac, which is the activated donor for sialyltransferases in the Golgi apparatus.

Caption: Sialic acid biosynthesis pathway in mammalian cells.

Experimental Workflow

The following diagram outlines the experimental workflow from metabolic labeling to data analysis.

Caption: Workflow for ¹³C metabolic labeling and analysis.

References

Application Notes and Protocols for NMR Analysis of Glycoproteins using N-acetyl-D-talosamine-¹³C

For Researchers, Scientists, and Drug Development Professionals

Introduction

The study of glycoproteins, proteins post-translationally modified with complex carbohydrate chains (glycans), is critical for understanding a vast array of biological processes, from cell signaling and immune recognition to disease pathogenesis. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structure, dynamics, and interactions of glycoproteins at an atomic level. Stable isotope labeling, particularly with ¹³C, significantly enhances the resolution and sensitivity of NMR experiments, enabling the analysis of large and complex glycoproteins.

N-acetyl-D-talosamine (TalNAc) is an epimer of N-acetyl-D-mannosamine (ManNAc), a key precursor in the biosynthesis of sialic acids in mammalian cells. By introducing ¹³C-labeled N-acetyl-D-talosamine (¹³C-TalNAc) to cells, it is possible to metabolically label the glycan chains of glycoproteins. This targeted incorporation of a ¹³C-labeled monosaccharide provides a specific probe for NMR analysis, allowing researchers to investigate the structure and dynamics of the sialic acid biosynthesis pathway and the resulting sialoglycoproteins. These application notes provide detailed protocols for the use of ¹³C-TalNAc in the NMR analysis of glycoproteins.

Metabolic Pathway of N-acetyl-D-talosamine-¹³C Incorporation

In mammalian cells, exogenously supplied ¹³C-TalNAc is expected to enter the sialic acid biosynthetic pathway. It is hypothesized to be phosphorylated, converted to a sialic acid analog, and subsequently activated for incorporation into the terminal positions of glycan chains on glycoproteins within the Golgi apparatus.

Caption: Metabolic pathway for the incorporation of ¹³C-TalNAc into glycoproteins.

Experimental Protocols

Protocol 1: Metabolic Labeling of Glycoproteins with ¹³C-TalNAc in Mammalian Cells

This protocol describes the general procedure for metabolically labeling glycoproteins in cultured mammalian cells with ¹³C-TalNAc.

Materials:

-

Mammalian cell line of interest (e.g., HEK293, CHO)

-

Complete cell culture medium

-

N-acetyl-D-talosamine-¹³C (¹³C-TalNAc)

-

Dialyzed fetal bovine serum (dFBS)

-

Phosphate-buffered saline (PBS)

-

Cell lysis buffer (e.g., RIPA buffer)

-

Protease inhibitor cocktail

Procedure:

-

Cell Culture: Culture the mammalian cells in their appropriate complete medium until they reach approximately 70-80% confluency.

-

Medium Exchange: Aspirate the complete medium and wash the cells twice with sterile PBS.

-

Labeling Medium Preparation: Prepare the labeling medium by supplementing the base medium (e.g., DMEM) with dFBS and the desired concentration of ¹³C-TalNAc. A typical starting concentration is 50-200 µM.

-

Metabolic Labeling: Add the labeling medium to the cells and incubate for 24-72 hours under standard cell culture conditions (e.g., 37°C, 5% CO₂). The optimal incubation time should be determined empirically for the specific cell line and experimental goals.

-

Cell Harvest: After the incubation period, aspirate the labeling medium and wash the cells twice with ice-cold PBS.

-

Cell Lysis: Lyse the cells by adding ice-cold lysis buffer containing a protease inhibitor cocktail.

-

Protein Extraction: Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes with occasional vortexing.

-

Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.

-

Supernatant Collection: Carefully transfer the supernatant containing the labeled glycoproteins to a new tube for downstream purification and analysis.

Protocol 2: Purification and Preparation of ¹³C-Labeled Glycoproteins for NMR Analysis

This protocol outlines a general strategy for the purification of labeled glycoproteins and their preparation for NMR spectroscopy.

Materials:

-

Cell lysate containing ¹³C-labeled glycoproteins

-

Affinity chromatography column (e.g., lectin-based or antibody-based)

-

Wash buffer

-

Elution buffer

-

Dialysis tubing or centrifugal filter units

-

NMR buffer (e.g., 20 mM Sodium Phosphate, 50 mM NaCl, in 90% H₂O/10% D₂O or 99.9% D₂O, pH 6.5)

Procedure:

-

Glycoprotein Purification: Purify the glycoprotein of interest from the cell lysate using an appropriate method such as affinity chromatography. The choice of method will depend on the specific glycoprotein.

-

Buffer Exchange: Exchange the purified glycoprotein into the NMR buffer. This can be achieved through dialysis or by using centrifugal filter units.

-

Concentration: Concentrate the glycoprotein sample to the desired concentration for NMR analysis, typically in the range of 0.1-1 mM.

-

NMR Sample Preparation: Transfer the final concentrated sample into a high-quality NMR tube.

-

Quality Control: Assess the purity and integrity of the labeled glycoprotein using SDS-PAGE and mass spectrometry. Mass spectrometry can also be used to confirm the incorporation of the ¹³C-label.

Experimental Workflow for NMR Analysis

The overall workflow for using ¹³C-TalNAc for NMR analysis of glycoproteins involves several key stages, from the initial labeling of the cells to the final acquisition and analysis of the NMR data.

Caption: General experimental workflow from cell labeling to NMR data analysis.

Data Presentation

The incorporation of ¹³C-TalNAc into glycoproteins will result in characteristic signals in the ¹³C NMR spectrum. The following table provides an example of the expected quantitative data that can be obtained. The specific chemical shifts will be dependent on the local environment of the incorporated sialic acid analog within the glycoprotein.

| Parameter | ¹³C-Labeled Nucleus in TalNAc-derived Sialic Acid | Expected ¹³C Chemical Shift Range (ppm) | Notes |

| Anomeric Carbon | C2 | 95 - 105 | Sensitive to the glycosidic linkage and local conformation. |

| N-acetyl Methyl Carbon | -CH₃ | 22 - 25 | Typically a sharp and intense signal. |

| N-acetyl Carbonyl Carbon | -C=O | 170 - 175 | |

| Other Ring Carbons | C1, C3-C9 | 50 - 80 | The exact shifts will be specific to the talosamine configuration. |

NMR Spectroscopy Experiments

A variety of NMR experiments can be employed to study ¹³C-TalNAc labeled glycoproteins:

-

1D ¹³C NMR: Provides a direct observation of the incorporated ¹³C labels. The signal intensities can be used to estimate the level of incorporation.

-

2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This is a key experiment that correlates the ¹³C nuclei with their directly attached protons. It provides a highly resolved spectrum where each C-H pair gives a unique cross-peak. This is particularly useful for resolving signals from the complex glycan structures.

-

2D ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds, aiding in the assignment of the carbon skeleton and the identification of glycosidic linkages.

-

Relaxation Experiments (T₁, T₂, NOE): These experiments provide information on the dynamics of the glycan chains and can be used to study interactions with other molecules.

Conclusion

The use of N-acetyl-D-talosamine-¹³C as a metabolic label offers a powerful approach for the site-specific NMR analysis of sialoglycoproteins. The protocols and workflows outlined in these application notes provide a framework for researchers to employ this technique to gain valuable insights into the structure, dynamics, and interactions of glycoproteins, which is essential for advancing our understanding of their biological roles and for the development of novel therapeutics.

Application Notes and Protocols for N-acetyl-D-talosamine-13C Mass Spectrometry Sample Preparation

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-acetyl-D-talosamine is an N-acetylated amino sugar of significant interest in glycobiology and drug development. Its analysis and quantification in complex biological matrices are crucial for understanding its metabolic pathways and potential therapeutic applications. Stable isotope labeling, using compounds such as N-acetyl-D-talosamine-13C, coupled with mass spectrometry, provides a highly sensitive and specific method for quantitative analysis.[1] this compound can serve as an internal standard to ensure accuracy and precision in quantification by correcting for variations during sample preparation and analysis.[1][2][3]

These application notes provide detailed protocols for the preparation of samples for the analysis of N-acetyl-D-talosamine using its 13C-labeled counterpart as an internal standard, applicable to both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Experimental Protocols

Protocol 1: Extraction of N-acetyl-D-talosamine from Biological Samples

This protocol is a general method for the extraction of small molecule metabolites, including N-acetyl-D-talosamine, from various biological samples.[4]

Materials:

-

80% Methanol (B129727) (LC-MS grade), pre-chilled to -80°C

-

Phosphate-buffered saline (PBS), ice-cold

-

Microcentrifuge tubes

-

Centrifuge capable of 15,000 x g at 4°C

-

Homogenizer (for tissue samples)

Procedure for Cell Cultures:

-

Aspirate the cell culture medium.

-

Wash the cells twice with ice-cold PBS.

-

Add 1 mL of pre-chilled 80% methanol per well (for a 6-well plate).

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Vortex the samples for 30 seconds.

-

Incubate on ice for 20 minutes to precipitate proteins.

-

Centrifuge at 15,000 x g for 10 minutes at 4°C.[4]

-

Transfer the supernatant containing the metabolites to a new tube for further processing.

Procedure for Tissue Samples:

-

Weigh 20-50 mg of frozen tissue.

-

Add 500 µL of pre-chilled 80% methanol.

-

Homogenize the tissue using a bead beater or other suitable homogenizer.

-

Vortex for 30 seconds.

-

Incubate on ice for 20 minutes.

-

Centrifuge at 15,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube.

Procedure for Plasma/Serum Samples:

-

Thaw plasma or serum samples on ice.

-

Add 4 parts of pre-chilled 80% methanol to 1 part of the sample (e.g., 400 µL methanol to 100 µL plasma).[4]

-

Vortex for 30 seconds.

-

Incubate on ice for 20 minutes to precipitate proteins.

-

Centrifuge at 15,000 x g for 10 minutes at 4°C.[4]

-

Transfer the supernatant to a new tube.

Protocol 2: Derivatization for GC-MS Analysis

For GC-MS analysis, derivatization is often required to increase the volatility and thermal stability of sugars like N-acetyl-D-talosamine. Trimethylsilylation (TMS) is a common derivatization method for N-acetylated monosaccharides.[5][6]

Materials:

-

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

-

Heating block or oven

-

GC-MS vials

Procedure:

-

Evaporate the extracted sample supernatant to dryness under a stream of nitrogen.

-

Add 50 µL of pyridine to the dried extract to dissolve it.

-

Add 50 µL of BSTFA with 1% TMCS.

-

Cap the vial tightly and heat at 70°C for 1 hour.

-

Cool the sample to room temperature before GC-MS analysis.

Protocol 3: Sample Preparation for LC-MS Analysis

LC-MS can be performed with or without derivatization. For underivatized analysis, a method using high-resolution mass spectrometry (HRMS) is recommended.[7]

Procedure for Underivatized Analysis:

-

After the extraction step, the supernatant can be directly injected into the LC-MS system.

-

Alternatively, for concentration, the supernatant can be evaporated to dryness and reconstituted in a smaller volume of the initial mobile phase.

Procedure for Derivatized Analysis (Amine Group):

Derivatization can improve chromatographic retention for highly polar compounds.[8]

-

Evaporate the extracted sample supernatant to dryness.

-

Reconstitute the sample in a suitable buffer (e.g., borate (B1201080) buffer).

-

Add a derivatizing agent such as 6-aminoquinoloyl-N-hydroxysuccinimidyl carbamate.

-

Incubate according to the manufacturer's instructions.

-

The sample is then ready for LC-MS analysis.

Data Presentation

Table 1: Quantitative Parameters for Sample Preparation

| Parameter | Value | Rationale |

| Extraction Solvent | 80% Methanol | Efficiently precipitates proteins while extracting polar metabolites.[4] |

| Extraction Temperature | -20°C to 4°C | Minimizes enzymatic degradation of metabolites. |

| Protein Precipitation Time | 20 minutes | Sufficient time for complete protein precipitation.[4] |

| Centrifugation Speed | 15,000 x g | Ensures clear separation of supernatant from the protein pellet.[4] |

| Derivatization Agent (GC-MS) | BSTFA + 1% TMCS | A common and effective silylating agent for sugars. |

| Derivatization Temperature (GC-MS) | 70°C | Promotes complete derivatization. |

| Derivatization Time (GC-MS) | 1 hour | Ensures the reaction goes to completion. |

Visualization

Caption: Experimental workflow for this compound mass spectrometry.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Synthesis of 13 C-labelled sulfated N-acetyl-d-lactosamines to aid in the diagnosis of mucopolysaccharidosis diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Production, Purification, and Characterization of ¹⁵N-Labeled DNA Repair Proteins as Internal Standards for Mass Spectrometric Measurements - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. β-N-Acetyl-D-glucosamine, TMS [webbook.nist.gov]

- 6. N-Acetyl-D-galactosamine, (isomer 2), 4TMS derivative [webbook.nist.gov]

- 7. 13C labeling analysis of sugars by high resolution-mass spectrometry for metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. chemrxiv.org [chemrxiv.org]

Quantitative Glycan Analysis Using N-acetyl-D-talosamine-¹³C Tracer: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycosylation, the enzymatic attachment of glycans to proteins and lipids, is a critical post-translational modification that profoundly influences a vast array of biological processes. These complex carbohydrate structures play pivotal roles in cell-cell communication, immune responses, and the pathogenesis of numerous diseases, including cancer and neurodegenerative disorders. Consequently, the ability to accurately quantify changes in glycan expression is of paramount importance for basic research, the discovery of novel biomarkers, and the development of innovative therapeutics.

This document provides a comprehensive guide to the quantitative analysis of glycans, with a specific focus on sialylated glycans, through metabolic labeling with the stable isotope tracer, N-acetyl-D-talosamine-¹³C (¹³C-TalNAc). By introducing this isotopically labeled precursor into cellular metabolic pathways, researchers can precisely track its incorporation into newly synthesized sialoglycans. Subsequent analysis by mass spectrometry allows for the accurate differentiation and quantification of specific glycan populations under various experimental conditions.

Principle of the Method

Metabolic glycan labeling with stable isotopes is a powerful technique for the dynamic and quantitative analysis of glycan biosynthesis. N-acetyl-D-talosamine is an epimer of N-acetyl-D-mannosamine (ManNAc), a key precursor in the sialic acid biosynthetic pathway. When cells are supplied with ¹³C-TalNAc, it is anticipated to be metabolized through the sialic acid pathway, leading to the formation of ¹³C-labeled N-acetylneuraminic acid (Neu5Ac), which is then incorporated into glycoproteins and glycolipids.

The mass difference introduced by the ¹³C isotopes allows for the distinction between pre-existing ("light") glycans and newly synthesized ("heavy") glycans by mass spectrometry. By comparing the signal intensities of the light and heavy isotopic peaks of a given glycan, a quantitative measure of its turnover and abundance can be determined.

Sialic Acid Biosynthesis Pathway

The following diagram illustrates the key steps in the sialic acid biosynthetic pathway and the putative entry point for the N-acetyl-D-talosamine-¹³C tracer.

Caption: Putative metabolic pathway of N-acetyl-D-talosamine-¹³C incorporation into sialylated glycoproteins.

Experimental Protocols

A generalized workflow for the quantitative analysis of glycans using the N-acetyl-D-talosamine-¹³C tracer is presented below.

Caption: A streamlined workflow for quantitative glycan analysis using metabolic labeling.

Protocol 1: Metabolic Labeling of Cells with ¹³C-TalNAc

Materials:

-

Cells of interest (e.g., HEK293, CHO, or specific cancer cell lines)

-

Complete cell culture medium

-

N-acetyl-D-talosamine (for "light" control)

-

N-acetyl-D-talosamine-¹³C (for "heavy" labeled sample)

-

Phosphate-buffered saline (PBS), ice-cold

Procedure:

-

Cell Culture: Culture cells in standard medium to the desired confluency (typically 70-80%).

-

Isotope Labeling:

-

Heavy Sample: Replace the standard medium with fresh medium supplemented with N-acetyl-D-talosamine-¹³C. The optimal concentration should be determined empirically but a starting point of 50-100 µM is recommended.

-

Light Sample (Control): Replace the standard medium with fresh medium supplemented with an equimolar concentration of unlabeled N-acetyl-D-talosamine.

-

-

Incubation: Incubate the cells for a period sufficient to allow for significant incorporation of the tracer into newly synthesized glycans. This duration is cell-line dependent and can range from 24 to 72 hours.

-

Cell Harvesting:

-

Aspirate the culture medium.

-

Wash the cells twice with ice-cold PBS.

-

Harvest the cells by scraping or using a cell lifter in ice-cold PBS.

-

Pellet the cells by centrifugation and discard the supernatant.

-

Store the cell pellets at -80°C until further processing.

-

Protocol 2: N-Glycan Release and Purification

Materials:

-

Lysis buffer (e.g., RIPA buffer) with protease inhibitors

-

PNGase F

-

Denaturing buffer (e.g., containing SDS and DTT)

-

Solid-phase extraction (SPE) cartridges (e.g., graphitized carbon)

-

Elution and wash solutions for SPE

Procedure:

-

Protein Extraction: Lyse the "heavy" and "light" cell pellets in lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA).

-

Denaturation: Take equal amounts of protein from the "heavy" and "light" samples and denature by heating in the presence of a denaturing agent.

-

N-Glycan Release: Add PNGase F to each sample and incubate according to the manufacturer's instructions to release the N-linked glycans.

-

Glycan Purification:

-

Purify the released N-glycans using SPE cartridges to remove peptides, salts, and detergents.

-

Wash the cartridges to remove impurities.

-

Elute the glycans.

-

Dry the eluted glycans using a vacuum centrifuge.

-

Protocol 3: Mass Spectrometry Analysis and Data Quantification

Materials:

-

Solvent for sample reconstitution (e.g., 50% acetonitrile/0.1% formic acid)

-

Liquid chromatography-mass spectrometry (LC-MS/MS) system

Procedure:

-

Sample Reconstitution: Reconstitute the dried "heavy" and "light" glycan samples in a solvent suitable for mass spectrometry.

-

Sample Mixing: Combine the "heavy" and "light" glycan samples in a 1:1 ratio based on the initial protein amount.

-

LC-MS/MS Analysis:

-

Inject the mixed sample into the LC-MS/MS system.

-

Separate the glycans using an appropriate liquid chromatography method (e.g., HILIC).

-

Acquire mass spectra in a data-dependent acquisition mode, collecting both MS1 survey scans and MS2 fragmentation spectra.

-

-

Data Analysis:

-

Identify the glycan structures based on their accurate mass and fragmentation patterns.

-

For each identified sialoglycan, locate the isotopic clusters corresponding to the "light" (unlabeled) and "heavy" (¹³C-labeled) forms.

-

Calculate the relative abundance of each glycan by determining the ratio of the integrated peak areas of the "heavy" to "light" isotopic envelopes. The expected mass shift will depend on the number of ¹³C atoms incorporated into the sialic acid residue from the N-acetyl-D-talosamine-¹³C tracer.

-

Data Presentation (Illustrative Data)

The following tables present hypothetical quantitative data that could be obtained from an experiment using the N-acetyl-D-talosamine-¹³C tracer to compare the sialoglycan profiles of a control cell line and a treated cell line.

Table 1: Relative Abundance of Sialylated N-Glycans in Control vs. Treated Cells

| Glycan Composition | Monoisotopic Mass (Light) | Monoisotopic Mass (Heavy, +n¹³C) | Peak Area Ratio (Heavy/Light) - Control | Peak Area Ratio (Heavy/Light) - Treated | Fold Change (Treated/Control) |

| Hex5HexNAc4Neu5Ac1 | 2222.8 | 2228.8 | 1.05 | 1.89 | 1.80 |

| Hex5HexNAc4Fuc1Neu5Ac1 | 2368.9 | 2374.9 | 0.98 | 1.22 | 1.24 |

| Hex6HexNAc5Neu5Ac1 | 2629.0 | 2635.0 | 1.12 | 0.85 | 0.76 |

| Hex5HexNAc4Neu5Ac2 | 2513.9 | 2525.9 | 0.89 | 2.58 | 2.90 |

| Hex5HexNAc4Fuc1Neu5Ac2 | 2660.0 | 2672.0 | 0.95 | 2.95 | 3.11 |

Note: The "+n¹³C" indicates the mass shift due to the incorporation of 'n' ¹³C atoms from the tracer. The exact mass shift will depend on the specific ¹³C labeling pattern of the N-acetyl-D-talosamine-¹³C tracer used.

Table 2: Time-Course Analysis of ¹³C-TalNAc Incorporation into a Specific Sialoglycan (Hex5HexNAc4Neu5Ac2)

| Time Point (hours) | Peak Area Ratio (Heavy/Light) |

| 0 | 0.00 |

| 6 | 0.25 |

| 12 | 0.52 |

| 24 | 0.89 |

| 48 | 1.15 |

| 72 | 1.21 |

Conclusion

The use of N-acetyl-D-talosamine-¹³C as a metabolic tracer provides a powerful and precise method for the quantitative analysis of sialoglycan dynamics. The protocols and illustrative data presented here offer a framework for researchers, scientists, and drug development professionals to investigate the roles of sialylation in health and disease. This approach can facilitate the identification of novel biomarkers and the evaluation of therapeutic interventions that target glycosylation pathways. The adaptability of this method to various cell systems and its compatibility with modern mass spectrometry platforms make it a valuable tool in the field of glycobiology.

Application Notes and Protocols for N-acetyl-D-talosamine-13C in Metabolic Flux Analysis

Introduction